molecular formula C19H22FN5O B5672873 3-cyclopropyl-5-[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]-1-(3-fluorophenyl)-1H-1,2,4-triazole

3-cyclopropyl-5-[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]-1-(3-fluorophenyl)-1H-1,2,4-triazole

Cat. No. B5672873
M. Wt: 355.4 g/mol
InChI Key: XQGSWVRKPMTDPD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related triazole compounds typically involves cycloaddition reactions or modifications of existing heterocyclic compounds. For example, a two-step synthesis involving the Dimroth rearrangement has been used to construct similar triazole rings from azidoanisole precursors (Pokhodylo et al., 2020). This process illustrates a common approach to synthesizing complex triazoles, emphasizing regioselectivity and structural specificity.

Molecular Structure Analysis

Triazole derivatives often exhibit non-planar structures due to the steric hindrance and electronic effects of substituents. For instance, compounds structurally similar to our target have been found to form distinct dihedral angles between heteroaryl rings, indicating considerable non-planarity and delocalization of π-electron density within the triazole ring (Boechat et al., 2016).

Chemical Reactions and Properties

Triazole compounds participate in various chemical reactions, including cycloadditions and N-alkylation, often influenced by the nature of the substituents. The triazole core can be reactive towards nucleophiles and electrophiles, depending on the substitution pattern and the electronic properties of the attached groups. The synthesis pathways can involve intermediate steps with significant regioselectivity and reactivity variations (Sweidan et al., 2020).

properties

IUPAC Name

3-cyclopropyl-5-[2-(2-ethoxyethyl)-5-methylpyrazol-3-yl]-1-(3-fluorophenyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN5O/c1-3-26-10-9-24-17(11-13(2)22-24)19-21-18(14-7-8-14)23-25(19)16-6-4-5-15(20)12-16/h4-6,11-12,14H,3,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQGSWVRKPMTDPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(=CC(=N1)C)C2=NC(=NN2C3=CC(=CC=C3)F)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclopropyl-5-[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]-1-(3-fluorophenyl)-1H-1,2,4-triazole

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